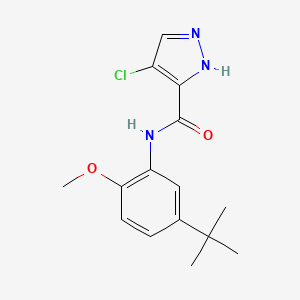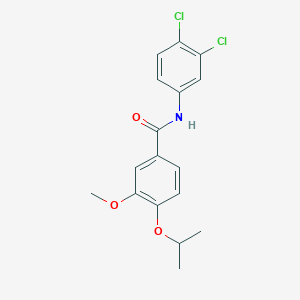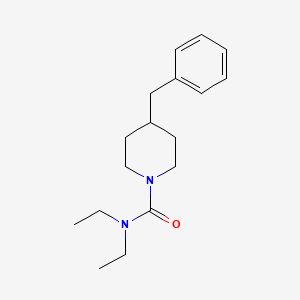![molecular formula C17H26N2O4S B4760166 tert-butyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4760166.png)
tert-butyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate
説明
Tert-butyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate, commonly known as TDP, is a chemical compound that has been widely used in scientific research due to its unique properties. TDP is a potent inhibitor of the enzyme protein kinase C epsilon (PKCε), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
TDP inhibits PKCε by binding to its regulatory domain, which prevents its activation and translocation to the cell membrane. This leads to the inhibition of downstream signaling pathways that are activated by PKCε, including the MAPK/ERK pathway and the PI3K/Akt pathway. The inhibition of these pathways results in the suppression of cell growth, proliferation, and survival.
Biochemical and physiological effects:
TDP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that TDP inhibits the growth and proliferation of cancer cells, including prostate, breast, and lung cancer cells. TDP has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, TDP has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
実験室実験の利点と制限
TDP has several advantages for lab experiments. Firstly, it is a potent and selective inhibitor of PKCε, which allows for the specific inhibition of this enzyme without affecting other PKC isoforms. Secondly, TDP has low toxicity and is well tolerated by cells, which allows for long-term experiments. However, TDP has some limitations, including its low solubility in water, which may limit its use in some experiments. In addition, TDP has a short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several future directions for the use of TDP in scientific research. Firstly, TDP can be used to study the role of PKCε in various diseases, including cancer, cardiovascular diseases, and diabetes. Secondly, TDP can be used to develop new therapeutic strategies that target PKCε. For example, TDP can be used to develop new drugs that selectively inhibit PKCε and have fewer side effects than current PKC inhibitors. Finally, TDP can be used to study the interaction between PKCε and other signaling pathways, which may provide new insights into the regulation of cellular processes.
科学的研究の応用
TDP has been extensively used in scientific research as a selective inhibitor of PKCε. PKCε is a member of the protein kinase C family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKCε is also involved in the development and progression of various diseases, including cancer, cardiovascular diseases, and diabetes. Therefore, TDP has been used to study the role of PKCε in these diseases and to develop new therapeutic strategies.
特性
IUPAC Name |
tert-butyl 4-(2,5-dimethylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13-6-7-14(2)15(12-13)24(21,22)19-10-8-18(9-11-19)16(20)23-17(3,4)5/h6-7,12H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUTCMNVZXFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-phenylurea](/img/structure/B4760087.png)



![1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine](/img/structure/B4760115.png)

![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4760130.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4760134.png)
![1-ethyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760141.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4760150.png)

![1-(3-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4760170.png)
![1,1',1'',1'''-[1,4-butanediylbis(2,5-dimethyl-1H-pyrrole-1,3,4-triyl)]tetraethanone](/img/structure/B4760179.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4760192.png)